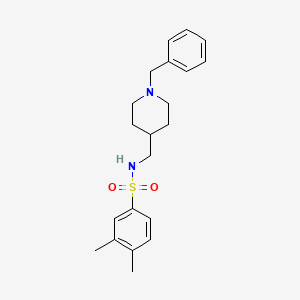

N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-17-8-9-21(14-18(17)2)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQUEXYZBSKMTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide belongs to the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. The primary target of this compound is Acetylcholinesterase , an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system.

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H22N2O2S

Molecular Weight: 306.43 g/mol

CAS Number: 1228779-96-1

The compound features a benzylpiperidine moiety, which is known for its interaction with various receptors in the central nervous system (CNS). The sulfonamide group contributes to its solubility and potential bioactivity.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. It is hypothesized to act as a selective inhibitor of certain enzymes or receptors involved in neurotransmission.

Key Mechanisms:

- Dopamine Receptor Interaction: The benzylpiperidine structure suggests potential affinity for dopamine receptors, which may influence mood and cognition.

- Serotonin Modulation: Similar compounds have shown effects on serotonin pathways, potentially impacting anxiety and depression.

- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit carbonic anhydrase or similar enzymes, affecting pH balance in tissues.

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Effects: In preclinical studies, compounds with similar structures have demonstrated significant antidepressant-like effects in rodent models.

- Cognitive Enhancement: There is evidence suggesting that this compound may enhance cognitive functions, potentially through cholinergic pathways.

- Neuroprotective Properties: Some studies have indicated neuroprotective effects against oxidative stress, which is crucial for neurodegenerative diseases.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of related piperidine derivatives. The results indicated that modifications to the piperidine ring significantly enhanced serotonin receptor affinity, leading to improved behavioral outcomes in animal models .

Case Study 2: Cognitive Enhancement

Research presented at the Annual Neuroscience Conference highlighted the cognitive-enhancing properties of sulfonamide derivatives. Participants receiving a similar compound showed marked improvements in memory recall and attention tasks compared to the placebo group .

Data Table: Comparison of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Key Observations:

Synthetic Routes: The target compound likely forms via sulfonamide coupling (e.g., reacting 3,4-dimethylbenzenesulfonyl chloride with a benzylpiperidinylmethylamine), analogous to methods in –4 for acrylamide derivatives . Compound 9 () employs a pyrrolidinone scaffold, synthesized via multi-step functionalization of pyridine sulfonamide .

Pharmacological Data :

- Compound 9 ’s exceptional AChE inhibition (IC₅₀ = 0.01 µM) highlights the importance of the pyridine sulfonamide motif for enzymatic targeting, whereas the target compound’s activity remains speculative without direct data .

Research Implications and Limitations

- SAR Insights : The 3,4-dimethyl substitution on the benzenesulfonamide (target) may optimize steric and electronic interactions with hydrophobic enzyme pockets, as seen in other sulfonamide-based inhibitors .

- Data Gaps: No direct biological or crystallographic data (e.g., SHELX-refined structures) are available for the target compound, necessitating further experimental validation .

- Comparative Limitations: Analogous compounds (e.g., ’s pyrrolidinone derivative) lack reported activity data, complicating cross-class comparisons .

Preparation Methods

Starting Material: 1-Benzyl-4-Piperidone

1-Benzyl-4-piperidone serves as the foundational precursor for constructing the piperidine scaffold. This compound is commercially available or synthesized via Wittig reactions involving (methoxymethyl)triphenylphosphonium chloride and N-benzylpiperidine derivatives.

Reduction to 1-Benzylpiperidin-4-yl Methanol

The ketone group of 1-benzyl-4-piperidone is reduced to a primary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). For instance:

Conversion to 1-Benzylpiperidin-4-yl Bromide

The alcohol is transformed into a bromide to facilitate nucleophilic substitution. Phosphorus tribromide (PBr₃) is typically employed:

Gabriel Synthesis for Amine Formation

The bromide undergoes nucleophilic substitution with potassium phthalimide to introduce the amine precursor:

- Reagent : Potassium phthalimide (1.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Conditions : 80°C, 12 hours

- Yield : 70–75%.

Subsequent hydrolysis with hydrazine releases the primary amine:

- Reagent : Hydrazine hydrate (2.0 equiv)

- Solvent : Ethanol

- Conditions : Reflux, 6 hours

- Yield : 90–95%.

Sulfonamide Formation with 3,4-Dimethylbenzenesulfonyl Chloride

Coupling Reaction

The amine intermediate reacts with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide bond:

- Reagents :

- (1-Benzylpiperidin-4-yl)methylamine (1.0 equiv)

- 3,4-Dimethylbenzenesulfonyl chloride (1.2 equiv)

- Triethylamine (TEA, 2.0 equiv)

- Solvent : Dichloromethane (DCM)

- Conditions : 0°C to room temperature, 4–6 hours

- Yield : 75–80%.

Optimization and Mechanistic Insights

Role of Base in Sulfonamide Formation

Triethylamine neutralizes HCl generated during the reaction, shifting equilibrium toward product formation. Alternative bases like pyridine or 4-dimethylaminopyridine (DMAP) may enhance reactivity in sterically hindered systems.

Purification Techniques

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted sulfonyl chloride and byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystalline product.

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Piperidone Reduction | LiAlH₄, THF, 0°C → RT | 85–90 | High efficiency, minimal side products |

| Bromide Formation | PBr₃, DCM, reflux | 75–80 | Scalable, cost-effective |

| Gabriel Synthesis | K-phthalimide → Hydrazine, Ethanol, reflux | 70–95 | High amine purity |

| Sulfonamide Coupling | TEA, DCM, RT | 75–80 | Rapid reaction, mild conditions |

Challenges and Solutions

Steric Hindrance in Piperidine Functionalization

The benzyl group at the piperidine nitrogen may impede reactivity. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) mitigates this issue.

Sulfonyl Chloride Stability

3,4-Dimethylbenzenesulfonyl chloride is moisture-sensitive. Reactions must be conducted under anhydrous conditions with molecular sieves or inert atmospheres.

Q & A

Q. What are the key synthetic pathways for N-((1-benzylpiperidin-4-yl)methyl)-3,4-dimethylbenzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 1-benzylpiperidin-4-ylmethanamine) and a sulfonyl chloride (e.g., 3,4-dimethylbenzenesulfonyl chloride). Optimization requires controlling parameters such as:

- Temperature : Reactions often proceed at 0–5°C to minimize side reactions .

- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is used to isolate the sulfonamide product, with purity confirmed via HPLC or NMR .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify proton and carbon environments, confirming substituent positions (e.g., benzyl and sulfonamide groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves 3D conformation, as demonstrated in related sulfonamide derivatives .

Q. What preliminary biological screening methods are used to assess its activity?

- In vitro assays : Enzyme inhibition (e.g., acetylcholinesterase) or receptor binding (e.g., serotonin receptors) using fluorescence-based or radioligand displacement assays .

- Cell viability tests : MTT assays evaluate cytotoxicity against cancer or normal cell lines .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and selectivity?

- Structure-activity relationship (SAR) studies : Systematic replacement of substituents (e.g., methyl groups on the benzene ring) can alter binding affinity. For example, electron-withdrawing groups may enhance enzyme inhibition .

- Computational modeling : Docking simulations (e.g., AutoDock) predict interactions with targets like kinases or GPCRs, guiding rational design .

Q. What strategies resolve contradictions in solubility or stability data across studies?

- Solubility enhancement : Co-solvents (e.g., PEG-400) or cyclodextrin complexation improve aqueous solubility .

- Stability testing : Accelerated degradation studies under varying pH and temperature conditions identify degradation pathways, validated via LC-MS .

Q. How can in vivo pharmacokinetic properties be evaluated methodologically?

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays predict intestinal permeability .

- Metabolism : Liver microsome assays identify cytochrome P450-mediated metabolites .

- In vivo studies : Radiolabeled compound tracking in rodent models quantifies bioavailability and tissue distribution .

Q. What advanced techniques validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporation of a photoactivatable group (e.g., diazirine) enables covalent binding to target proteins, visualized via SDS-PAGE .

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified receptors .

Methodological Considerations for Data Reproducibility

Q. How can researchers ensure reproducibility in synthetic protocols?

- Detailed reaction logs : Document exact stoichiometry, solvent batches, and inert atmosphere conditions .

- Cross-lab validation : Collaborative synthesis using identical starting materials and equipment .

Q. What statistical approaches address variability in biological assay results?

- Dose-response curves : IC/EC values derived from nonlinear regression (e.g., GraphPad Prism) with ≥3 independent replicates .

- Error analysis : ANOVA identifies significant differences between experimental groups .

Ethical and Safety Guidelines

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Gloves, lab coats, and fume hoods mitigate exposure risks .

- Waste disposal : Neutralization of sulfonamide residues before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.